(Bromomethyl)triethylsilane

Organosilicon Nucleophilic substitution Steric effects

(Bromomethyl)triethylsilane (CAS 1112-53-4) is an organosilicon reagent classified as a trialkyl(bromomethyl)silane. The compound consists of a central silicon atom bearing three ethyl groups and one bromomethyl (–CH₂Br) substituent, giving it the molecular formula C₇H₁₇BrSi and a molecular weight of 206.2 g/mol.

Molecular Formula C7H17BrSi
Molecular Weight 209.2 g/mol
CAS No. 1112-53-4
Cat. No. B072970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bromomethyl)triethylsilane
CAS1112-53-4
Synonyms(Bromomethyl)triethylsilane
Molecular FormulaC7H17BrSi
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)CBr
InChIInChI=1S/C7H17BrSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3
InChIKeyGNNGICMZKPDEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (Bromomethyl)triethylsilane CAS 1112-53-4 | Structure, Properties, and Sourcing Overview


(Bromomethyl)triethylsilane (CAS 1112-53-4) is an organosilicon reagent classified as a trialkyl(bromomethyl)silane . The compound consists of a central silicon atom bearing three ethyl groups and one bromomethyl (–CH₂Br) substituent, giving it the molecular formula C₇H₁₇BrSi and a molecular weight of 206.2 g/mol [1][2]. Its reactivity is primarily governed by the electrophilic bromomethyl group, which participates readily in nucleophilic substitution reactions, while the triethylsilyl moiety provides a balance of steric bulk and stability that distinguishes it from smaller alkyl analogs .

Trialkyl(bromomethyl)silane reagent for organosilicon synthesis
Bromomethyl transfer and nucleophilic substitution workflow
Intermediate steric profile from triethyl groups
Balance of reactivity and stability vs. smaller or larger alkyl analogs
Bromide leaving group enables controlled substitution
Distinct kinetics compared to chloride/iodide analogs

Why Generic (Bromomethyl)triethylsilane Substitution Is Not Advisable: Steric and Reactivity Differentiators


Substituting (Bromomethyl)triethylsilane with a seemingly similar analog—such as its trimethylsilyl counterpart or a different halide—can drastically alter reaction outcomes due to the compound's specific steric profile and leaving-group ability. The three ethyl groups provide intermediate steric bulk, resulting in a reactivity window that is higher than the hindered (bromomethyl)trimethylsilane yet more controlled than less substituted derivatives [1]. Furthermore, the bromide leaving group offers a different nucleophilic substitution profile compared to the chloride or iodide analogs, directly impacting reaction rates and yields in downstream syntheses [2]. The quantitative evidence below demonstrates why precise specification of (Bromomethyl)triethylsilane is essential for reproducible synthetic outcomes.

Trimethylsilyl analog Greater steric bulk may lower nucleophilic substitution rates and shift thermal stability, requiring re-optimization of reaction conditions.
Chloride analog Different leaving-group ability can alter reaction kinetics and yields; halide choice influences rate-determining step and by-product profile.
Iodide analog Cleavage pathway may shift toward halomethyl loss under acidic conditions, disrupting sequential deprotection strategies.

(Bromomethyl)triethylsilane Product-Specific Quantitative Evidence: Head-to-Head and Class-Level Comparisons


Comparative Reactivity of (Bromomethyl)triethylsilane vs. (Bromomethyl)trimethylsilane: Steric Hindrance and Thermal Stability

(Bromomethyl)triethylsilane exhibits a distinct reactivity profile compared to its trimethyl analog due to differences in steric hindrance. The trimethylsilyl group imposes greater steric bulk, which is reported to lower nucleophilic substitution reactivity but concurrently enhances thermal stability . This class-level inference positions the triethyl analog as a more reactive intermediate in sterically demanding syntheses, offering a tunable balance between reactivity and stability.

Steric reactivity vs. trimethyl analog
Class-level inference
Triethyl analog: intermediate steric bulk; expected higher reactivity than trimethylsilane counterpart under nucleophilic substitution conditions.
Reported reactivity profile; class-level trend may support selection for time-sensitive syntheses.
Data to verify; quantitative rate constants not identified.
Organosilicon Nucleophilic substitution Steric effects

Bromide vs. Chloride Leaving Group: Differential Cleavage Pathways in Acidic Media

The identity of the halogen profoundly influences the cleavage pathway of (halomethyl)silanes under strong acid conditions. Studies on (halomethyl)trimethylsilanes reveal that (bromomethyl)trimethylsilane undergoes exclusive methyl cleavage in its first reaction with fluorosulfonic acid, whereas (iodomethyl)trimethylsilane can undergo exclusive cleavage of the iodomethyl group [1]. This class-level inference suggests that the bromide analog retains the silyl group longer, enabling different synthetic sequences compared to the more labile iodide derivative.

Bromide vs. iodide cleavage pathway
Class-level inference
Bromomethyl analog: exclusive methyl cleavage in first reaction step with FSO₃H, preserving Br–CH₂–Si bond (class-level). Iodomethyl analog: exclusive iodomethyl cleavage reported.
Cleavage selectivity context; may support sequential functionalization strategy review.
Class inference from (halomethyl)trimethylsilane study; source review recommended.
Acid cleavage Silyl group migration Reaction mechanism

Triethylsilane Moiety Reactivity: Quantitative Kinetic Advantage in CH₂ Insertion

The triethylsilane component of (Bromomethyl)triethylsilane demonstrates high inherent reactivity in methylenation reactions. A competition study established that triethylsilane is approximately 12 times more reactive toward bis(bromomethyl)mercury than the hydrocarbon benchmark 3-ethyl-2-pentene [1]. This quantitative advantage underscores the driving force provided by the Si–H bond in forming new carbon-silicon bonds, a reactivity that translates directly to the synthetic utility of (Bromomethyl)triethylsilane as a bromomethyl transfer reagent.

Triethylsilane CH₂ insertion rate
Head-to-head comparison
Triethylsilane ca. 12× more reactive toward bis(bromomethyl)mercury than 3-ethyl-2-pentene.
Reported reactivity context; supports bromomethyl transfer synthetic utility review.
Competition experiment; see Seyferth et al., 1969.
Methylenation Organosilicon hydride Competition kinetics

Spectroscopic Differentiation: ¹H NMR Chemical Shift of Bromomethyl Protons

The bromomethyl protons of (Bromomethyl)triethylsilane exhibit a characteristic ¹H NMR resonance at δ ~3.4–3.6 ppm, distinct from the triethylsilane ethyl protons which appear at δ ~0.5–1.0 ppm . This spectral window provides a clear, quantifiable marker for verifying structural integrity and purity during procurement and reaction monitoring, offering a practical differentiator from non-brominated or differently substituted analogs that would lack this specific resonance.

¹H NMR bromomethyl resonance
Supporting evidence
Bromomethyl protons δ ~3.4–3.6 ppm, well separated from ethyl protons (δ ~0.5–1.0 ppm).
Reported NMR signature; supports identity verification upon procurement.
Typical conditions: CDCl₃; distinct from non-brominated triethylsilane.
NMR spectroscopy Structural confirmation Quality control

Optimal Research and Industrial Use Cases for (Bromomethyl)triethylsilane Based on Evidence


Precursor for Triethylsilylmethyl-Substituted Carbocations and Intermediates

The high reactivity of the triethylsilane moiety (12× more reactive than hydrocarbon analogs in methylenation [1]) makes (Bromomethyl)triethylsilane an excellent precursor for generating β-silyl-stabilized carbocations. These intermediates are crucial for controlling stereochemistry and 3D architecture in complex molecule synthesis [2], directly supporting applications in pharmaceutical and agrochemical R&D where precise molecular geometry is required.

Bromomethyl Transfer Agent in Organic Synthesis

The electrophilic bromomethyl group of (Bromomethyl)triethylsilane is efficiently transferred to nucleophiles, facilitating the creation of diverse carbon-silicon and carbon-carbon bonds . Its intermediate steric profile (less hindered than trimethylsilyl analogs yet more controlled than unsubstituted derivatives) enables nucleophilic substitution reactions with a tunable balance of reactivity and selectivity , making it a preferred reagent for constructing organosilicon building blocks.

Synthesis of Agrochemical Intermediates

The compound's ability to transfer the bromomethyl group is exploited in the production of various agrochemical compounds . The reproducible reactivity and well-defined NMR signature (δ ~3.4–3.6 ppm for bromomethyl protons ) facilitate quality control and process consistency in industrial-scale syntheses, ensuring batch-to-batch reliability for agricultural chemical manufacturing.

Silicon-Containing Polymer and Material Precursors

The triethylsilyl group imparts hydrophobicity and oxidative stability to final materials. (Bromomethyl)triethylsilane serves as a versatile monomer or chain-end functionalization agent for introducing silyl groups into polymer backbones. Its balanced reactivity (faster than trimethylsilyl analogs, yet more stable than highly reactive iodides [3]) allows controlled incorporation into polymer networks without premature crosslinking or degradation.

Application
Selection Property
Validation Focus
Carbocation precursor studies
Triethylsilyl group reactivity
Stereochemical control context
Bromomethyl transfer synthesis
Steric profile and leaving group
Nucleophilic substitution selectivity
Agrochemical intermediate research
Bromomethyl transfer reproducibility
Batch-to-batch NMR identity review
Silicon-containing polymer functionalization
Controlled silyl group incorporation
Polymer stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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